molecular formula C22H28N2O2 B6032014 2-(4-Tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

2-(4-Tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B6032014
M. Wt: 352.5 g/mol
InChI Key: ORLJAHFKRIANKM-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylphenoxy group and a phenylpiperazinyl group, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)18-9-11-20(12-10-18)26-17-21(25)24-15-13-23(14-16-24)19-7-5-4-6-8-19/h4-12H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLJAHFKRIANKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves a multi-step process. One common method includes the reaction of 4-tert-butylphenol with an appropriate alkylating agent to introduce the ethanone moiety. This is followed by the reaction with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or piperazinyl groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, solvents like dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tert-butylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(4-Tert-butylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
  • 2-(4-Tert-butylphenoxy)-1-(4-isopropylpiperazin-1-yl)ethanone

Uniqueness

What sets 2-(4-Tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone apart from similar compounds is its specific combination of the tert-butylphenoxy and phenylpiperazinyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

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